N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, an acetamide linker, and a 5-chloro-2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3/c1-27-17-7-2-13(20)12-16(17)22-18(25)19(26)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h2-7,12H,8-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNAOUCBSHCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Functionalization: Introduction of the 5-chloro-2-methoxyphenyl and 4-fluorophenyl groups can be done through nucleophilic substitution reactions.
Acylation: The final step often involves the acylation of the piperazine derivative to introduce the oxoacetamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxoacetamide to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases, including neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Table 1. Structural Comparison of Piperazine-Acetamide Analogs
Physicochemical Properties
- Melting Points : Analogs with bulky or polar substituents exhibit higher melting points. For example, compound 30 () with dual 4-fluorophenyl groups melts at 328–329°C, while compound 15 () with a thiazole ring melts at 269–270°C . The target compound’s 5-chloro-2-methoxyphenyl group may confer intermediate melting behavior due to moderate polarity.
- Synthetic Yields : Piperazine-acetamide derivatives typically achieve yields of 58–86% (e.g., 58% for compound 4l in ; 83% for compound 30 in ) . The target compound’s synthesis would likely face challenges in coupling the 5-chloro-2-methoxyphenyl group due to steric hindrance.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 371.84 g/mol. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological effects.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.84 g/mol |
| CAS Number | Not specified |
| Solubility | Not specified |
Antipsychotic Effects
Research indicates that compounds containing piperazine and phenyl groups exhibit significant antipsychotic properties. The presence of the 4-fluorophenyl group in this compound suggests a potential affinity for dopamine receptors, particularly D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
Antidepressant Properties
In addition to antipsychotic effects, studies have shown that similar compounds can also act as antidepressants. The mechanism is believed to involve the modulation of serotonin receptors, particularly the 5-HT1A receptor, which plays a vital role in mood regulation.
The proposed mechanism of action for this compound involves:
- Dopamine Receptor Modulation : Interaction with D2 receptors may lead to reduced dopaminergic overactivity associated with psychosis.
- Serotonin Receptor Interaction : Modulation of serotonin pathways may contribute to its antidepressant effects.
Study 1: Antipsychotic Efficacy
A recent study investigated the efficacy of similar piperazine derivatives in animal models of schizophrenia. The results demonstrated a significant reduction in hyperactivity and stereotypic behaviors, suggesting that the compound could effectively mitigate symptoms associated with psychotic disorders.
Study 2: Depression Models
Another study focused on the antidepressant potential of related compounds. In a forced swim test, animals treated with the compound exhibited significantly reduced immobility times compared to controls, indicating potential antidepressant-like effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
